molecular formula C70H92ClN17O14 B7979725 CID 18688951

CID 18688951

Cat. No.: B7979725
M. Wt: 1431.0 g/mol
InChI Key: SBNPWPIBESPSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

InChI

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPWPIBESPSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H92ClN17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

CID 18688951 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 18688951 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and its role in drug development. In industry, this compound may be used in the production of materials with specific properties or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of CID 18688951 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.

Comparison with Similar Compounds

Structural Similarity Analysis

highlights oscillatoxin derivatives (e.g., CID 185389 and CID 156582092) with shared core structures but varying substituents, such as methyl groups or hydroxyl modifications. These structural differences correlate with changes in biological activity, such as cytotoxicity or membrane interaction . Similarly, compares CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds 1724922 and 1711746, emphasizing substituent-driven variations in inhibitory potency .

Table 1: Structural Comparison Framework

Property Target Compound (Hypothetical CID 18688951) Example Analog 1 (CID 185389) Example Analog 2 (CID 156582092)
Core Structure Undocumented Oscillatoxin D derivative Oscillatoxin F derivative
Key Substituents Undocumented 30-methyl group Hydroxyl group
Molecular Weight (g/mol) Undocumented ~500 (estimated) ~480 (estimated)
Bioactivity Undocumented Cytotoxic Membrane disruption

Functional and Pharmacological Comparisons

uses machine learning to classify compounds by placental transfer (C/NC) based on descriptors like molecular weight and polarity. For example, tubocurarine (CID 6000) is compared with analogs sharing similar descriptors but differing in transfer class . If this compound were hypothetically a neuromuscular blocker, its comparison might follow this model:

Table 2: Pharmacokinetic Comparison

Descriptor This compound (Hypothetical) Tubocurarine (CID 6000) Colchicine (CID 6167)
Molecular Weight Undocumented 682.8 g/mol 399.4 g/mol
Placental Transfer (C/NC) Undocumented NC C
Target Receptor Undocumented Nicotinic acetylcholine Tubulin

3. Research Gaps and Limitations
The absence of this compound in the evidence underscores critical limitations:

  • Typographical Errors: Potential misreporting of the CID (e.g., CID 185389 in may be relevant).
  • Methodological Constraints : Comparisons rely on proxy compounds (e.g., oscillatoxins or Nrf2 inhibitors), limiting specificity .

4. Conclusion A detailed comparison of this compound cannot be conducted with the current evidence. Researchers should verify the CID’s accuracy and consult updated databases or synthetic chemistry repositories (e.g., PubChem, ChEMBL) for further information. Methodological frameworks from , and 7 provide models for future comparisons if the compound’s data become available .

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